molecular formula C18H16N2OS B2926657 (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1321913-57-8

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2926657
CAS No.: 1321913-57-8
M. Wt: 308.4
InChI Key: XGSDBJXKSNVPTK-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Acrylamide Moiety: The acrylamide moiety is introduced by reacting the benzothiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the acrylamide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives of the acrylamide moiety.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.

Medicine:

    Anti-inflammatory: The compound has shown anti-inflammatory activity and is being investigated for its potential use in treating inflammatory diseases.

    Anticancer: It is studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry:

    Dye and Pigment Production: The compound is used in the production of dyes and pigments due to its vibrant color properties.

    Polymer Synthesis: It is utilized in the synthesis of polymers with specific characteristics for industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • (Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylacrylamide
  • (Z)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenylacrylamide
  • (Z)-N-(4-bromobenzo[d]thiazol-2-yl)-3-phenylacrylamide

Comparison:

  • (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide is unique due to the presence of an ethyl group on the benzothiazole ring, which influences its chemical reactivity and biological activity.
  • The methyl, chloro, and bromo derivatives exhibit different properties due to the varying electronic and steric effects of the substituents.

Properties

IUPAC Name

(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDBJXKSNVPTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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